6-(Trifluoromethoxy)isatoic anhydride
Description
Historical Context and Evolution of Isatoic Anhydride (B1165640) Research
The study of isatoic anhydride, systematically named 2H-3,1-benzoxazine-2,4(1H)-dione, has a rich history dating back to the late 19th and early 20th centuries. Initially synthesized and investigated as part of the broader exploration of derivatives of anthranilic acid, its true potential as a synthetic intermediate was progressively uncovered over several decades. Early methods for its preparation included the reaction of anthranilic acid with phosgene (B1210022) or the oxidation of isatin (B1672199). nih.gov
Research through the mid-20th century solidified the understanding of isatoic anhydride's fundamental reactivity, particularly its reactions with nucleophiles, which opened pathways to various heterocyclic systems. myttex.net This period established isatoic anhydride as a key building block in organic synthesis. More recent research has focused on developing more efficient and environmentally benign synthetic methods, such as palladium-catalyzed carbonylation of anilines, and expanding its utility in constructing complex molecular frameworks for medicinal and materials science applications. thieme-connect.comresearchgate.net The investigation into substituted isatoic anhydrides represents a logical and significant progression, allowing chemists to fine-tune the electronic and steric properties of the resulting molecules.
General Reactivity Profile and Synthetic Utility of Isatoic Anhydrides as Precursors in Organic Synthesis
Isatoic anhydride is characterized by a high degree of reactivity, primarily driven by the two electrophilic carbonyl carbons within its heterocyclic ring. The anhydride linkage makes the ring susceptible to nucleophilic attack, which typically results in ring-opening. This reactivity is the cornerstone of its synthetic utility. chemrxiv.org
The reaction with a nucleophile can proceed via two main pathways: attack at the C2 carbonyl or the C4 carbonyl.
Attack at C4: Amines, for example, readily attack the C4 position, leading to the formation of 2-aminobenzamides after the loss of carbon dioxide. This is a widely used method for preparing substituted anthranilamides.
Attack at C2: Alcohols and other nucleophiles can attack the C2 carbonyl, leading to the formation of anthranilic acid esters, again with the extrusion of CO2. myttex.net
This predictable reactivity makes isatoic anhydride and its derivatives invaluable precursors for a wide range of important heterocyclic compounds. They serve as foundational synthons for the construction of:
Quinazolinones: Crucial scaffolds in medicinal chemistry with a broad spectrum of biological activities.
Benzodiazepines: A class of psychoactive drugs.
Acridones: Used in the development of dyes and fluorescent materials.
Indoles and Quinolines: Pervasive structures in pharmaceuticals and natural products. researchgate.net
The general reaction of isatoic anhydride with various nucleophiles is summarized in the table below.
| Nucleophile (Nu-H) | Initial Adduct | Final Product | Product Class |
| Amine (R-NH₂) | N-substituted carbamoyl (B1232498) anthranilic acid | 2-Amino-N-substituted benzamide | Anthranilamide |
| Alcohol (R-OH) | O-substituted carboxyl anthranilic acid | Substituted anthranilate ester | Anthranilate Ester |
| Water (H₂O) | Anthranilic acid carbamic acid | Anthranilic acid | Amino Acid |
Rationale for Investigating 6-(Trifluoromethoxy)isatoic Anhydride: Electrophilic Substituent Effects and Advanced Synthetic Opportunities
The strategic placement of a trifluoromethoxy (-OCF₃) group at the 6-position of the isatoic anhydride ring introduces profound electronic effects that significantly enhance its synthetic potential. The -OCF₃ group is one of the most strongly electron-withdrawing and highly lipophilic substituents used in modern organic chemistry. nih.govmdpi.com
Electrophilic Substituent Effects: The trifluoromethoxy group exerts a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. beilstein-journals.org This effect deactivates the ring towards electrophilic substitution but, more importantly, it significantly increases the electrophilicity of the two carbonyl carbons (C2 and C4) within the anhydride ring. This enhanced electrophilicity can lead to faster reaction rates with nucleophiles and may enable reactions with weaker nucleophiles that are sluggish with unsubstituted isatoic anhydride.
Furthermore, the -OCF₃ group is known to increase the metabolic stability of molecules by blocking potential sites of oxidative metabolism. mdpi.com It also enhances lipophilicity, which can improve membrane permeability and bioavailability—highly desirable properties in drug discovery. nih.govmdpi.com
Advanced Synthetic Opportunities: The unique properties imparted by the trifluoromethoxy group create new synthetic opportunities. The resulting fluorinated heterocyclic products derived from this compound are of high interest in several fields:
Medicinal Chemistry: The incorporation of the -OCF₃ group is a well-established strategy in drug design to improve a compound's pharmacokinetic profile. mdpi.comontosight.ainih.gov Using this anhydride provides a direct route to novel quinazolinones, benzodiazepines, and other scaffolds with potentially enhanced biological activity and better drug-like properties.
Agrochemicals: Many modern pesticides and herbicides contain fluorinated moieties to enhance their efficacy and stability. The -OCF₃ group is a key component in this area. researchgate.net
Materials Science: The introduction of fluorine can alter the electronic and physical properties of organic materials, leading to applications in areas such as organic light-emitting diodes (OLEDs) and liquid crystals.
In essence, this compound is not merely a substituted analog but an advanced building block. It combines the proven synthetic versatility of the isatoic anhydride core with the powerful modulating effects of the trifluoromethoxy group, providing a direct and efficient pathway to highly functionalized, fluorinated molecules with significant potential in pharmaceutical and applied sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-5-3-1-2-4-6(5)7(14)16-8(15)13-4/h1-3H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRULSPXFEMNUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Pathways and Mechanistic Investigations of 6 Trifluoromethoxy Isatoic Anhydride and Its Analogs
Nucleophilic Ring-Opening Reactions of Isatoic Anhydrides
Isatoic anhydrides, including 6-(trifluoromethoxy)isatoic anhydride (B1165640), are versatile reagents in organic synthesis, primarily due to the susceptibility of their heterocyclic ring to nucleophilic attack. The presence of two electrophilic carbonyl carbons (C2 and C4) allows for ring-opening reactions with a variety of nucleophiles, leading to the formation of valuable anthranilic acid derivatives. These reactions typically proceed via an initial nucleophilic addition to one of the carbonyl groups, followed by the elimination of carbon dioxide.
The reaction of isatoic anhydrides with nitrogen-based nucleophiles is a widely employed method for the synthesis of N-substituted anthranilamides. Primary and secondary amines readily attack the anhydride, leading to the formation of the corresponding amide derivatives with concomitant release of carbon dioxide. wikipedia.orggoogle.com This transformation is efficient and serves as a key step in the synthesis of various heterocyclic compounds and biologically active molecules.
For instance, the reaction of isatoic anhydride with primary amines in aqueous or organic solvents provides a direct route to N-substituted 2-aminobenzamides. google.com Similarly, hydrazine (B178648) and its derivatives react to form 2-aminobenzhydrazides, which are important precursors for the synthesis of various nitrogen-containing heterocycles. While specific examples detailing the reaction of 6-(trifluoromethoxy)isatoic anhydride with a broad range of amines are not extensively documented in the provided search results, the general reactivity pattern of isatoic anhydrides is well-established. wikipedia.orggoogle.com
| Nitrogen Nucleophile | General Product Structure | Significance | References |
|---|---|---|---|
| Primary Amines (R-NH₂) | N-Substituted Anthranilamides | Key intermediates for quinazolinones and other heterocycles. | google.com |
| Hydrazine (H₂N-NH₂) | 2-Aminobenzhydrazides | Precursors for pyridazinones and other fused heterocyclic systems. | organic-chemistry.org |
| Guanidines | Guanidinyl-substituted benzamides | Building blocks for compounds with potential biological activity. |
The alcoholysis of isatoic anhydrides provides a straightforward method for the synthesis of anthranilic acid esters. wikipedia.org This reaction involves the nucleophilic attack of an alcohol on one of the carbonyl groups of the anhydride ring, leading to the formation of an ester and the release of carbon dioxide. The reaction can be catalyzed by bases such as sodium hydroxide. myttex.net
The process is effective with a range of alcohols. For example, reaction with ethanol (B145695) in the presence of a catalyst yields ethyl anthranilate. myttex.net Phenols can also be used as nucleophiles, typically in a suitable solvent like dioxane with a base catalyst, to afford the corresponding phenyl esters of anthranilic acid. myttex.net The presence of substituents on the aromatic ring of the phenol (B47542) can influence the reactivity of the hydroxyl group. myttex.net
| Oxygen Nucleophile | Reaction Conditions | General Product Structure | References |
|---|---|---|---|
| Alcohols (R-OH) | Typically requires a base catalyst (e.g., NaOH). | Anthranilic Acid Esters | wikipedia.orgmyttex.net |
| Phenols (Ar-OH) | Dioxane solvent, base catalyst (e.g., NaOH). | Phenyl Anthranilates | myttex.net |
Analogous to the reactions with alcohols, isatoic anhydrides can react with sulfur nucleophiles, such as thiophenols, to yield S-esters of anthranilic acid, known as anthranilothioesters. Primary aliphatic mercaptans and thiophenols react readily with isatoic anhydride to form the corresponding thioesters. myttex.net These reactions highlight the versatility of isatoic anhydride as a synthon for introducing the 2-aminobenzoyl moiety onto various nucleophilic species.
The regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks the C2 or C4 carbonyl) is a critical aspect. The substituent's electronic effects can create a differential in the electrophilicity of the two carbonyl carbons. The strong electron-withdrawing nature of the 6-OCF₃ group would decrease the electron density across the aromatic ring and the fused heterocyclic system. This effect would likely render the C4 carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This is because the C4 carbonyl is directly conjugated with the substituted benzene (B151609) ring, while the C2 carbonyl is adjacent to the ring nitrogen. The precise regiochemical outcome, however, can also be influenced by steric factors and the nature of the attacking nucleophile.
Cyclocondensation and Annulation Reactions: Formation of Diverse Heterocyclic Systems
Beyond simple ring-opening, this compound is a valuable precursor for the synthesis of more complex heterocyclic structures through cyclocondensation and annulation reactions. These reactions often proceed via an initial nucleophilic ring-opening, followed by an intramolecular cyclization step.
One of the most significant applications of isatoic anhydrides, including the 6-(trifluoromethoxy) analog, is in the synthesis of quinazolinone and dihydroquinazolinone scaffolds. openmedicinalchemistryjournal.comdntb.gov.ua These heterocyclic cores are present in numerous biologically active compounds and natural products. orgchemres.orgvnu.edu.vn
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is commonly achieved through a one-pot, three-component reaction involving an isatoic anhydride, a primary amine, and an aldehyde. openmedicinalchemistryjournal.comorganic-chemistry.orgfrontiersin.orgjyotiacademicpress.netuobaghdad.edu.iq The proposed mechanism for this reaction involves the initial ring-opening of the isatoic anhydride by the amine to form an N-substituted anthranilamide intermediate. uobaghdad.edu.iq This intermediate then condenses with the aldehyde to form an imine, which subsequently undergoes intramolecular cyclization to yield the dihydroquinazolinone ring system. uobaghdad.edu.iq Various catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation. orgchemres.orgjyotiacademicpress.net
The synthesis of fully aromatic quinazolin-4(3H)-ones can also be achieved from isatoic anhydrides. For example, reaction with amines in acetic acid at elevated temperatures can lead to the formation of quinazolinone derivatives. vnu.edu.vn These multi-component reactions offer an efficient and atom-economical route to construct molecular complexity from simple starting materials. frontiersin.org
| Reactants | Catalyst/Conditions | Product Type | References |
|---|---|---|---|
| Isatoic Anhydride, Primary Amine, Aldehyde | Acidic catalysts (e.g., NaHSO₄, Brønsted acidic ionic liquids) | 2,3-Dihydroquinazolin-4(1H)-ones | jyotiacademicpress.netuobaghdad.edu.iq |
| Isatoic Anhydride, Amine | Acetic acid, high temperature | Quinazolin-4(3H)-ones | vnu.edu.vn |
| Isatoic Anhydride, Amine, Aldehyde | Sulfamic acid (H₂NSO₃H) | 2,3-Dihydro-1H-quinazolin-4-ones | researchgate.net |
Formation of Benzoxazinone (B8607429) Derivatives
Benzoxazinones are another class of heterocyclic compounds that can be synthesized from anthranilic acid derivatives. The cyclization of N-acylanthranilic acids, which can be derived from isatoic anhydrides, is a common route to 2-substituted-4H-3,1-benzoxazin-4-ones. rsc.org The reaction typically involves the acylation of the amino group of the anthranilic acid followed by cyclodehydration. While general methods for the synthesis of benzoxazinones from anthranilic acids and their derivatives are well-documented, specific examples detailing the direct conversion of this compound to a benzoxazinone derivative are not extensively covered in the available literature. rsc.orgnih.govorganic-chemistry.orguomosul.edu.iqresearchgate.net However, it is plausible that this compound could serve as a precursor to the corresponding N-acyl-2-amino-5-(trifluoromethoxy)benzoic acid, which could then be cyclized to the desired benzoxazinone.
Synthesis of Quinoline (B57606) and Quinolone Derivatives
Quinoline and quinolone scaffolds are fundamental components of many pharmaceuticals. While not the most direct application, derivatives of isatoic anhydride can potentially be utilized in the synthesis of these heterocycles. For instance, the anthranilic acid derived from the hydrolysis of this compound could be a starting material in classic quinoline syntheses like the Friedländer annulation or the Gould-Jacobs reaction. wikipedia.orgwikipedia.orgablelab.euorganic-chemistry.orglookchem.comsemanticscholar.orgnih.gov
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgnih.gov The Gould-Jacobs reaction utilizes the reaction of an aniline (B41778) with an alkoxymethylenemalonate ester to produce a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgablelab.eulookchem.com Although no specific examples employing 2-amino-5-(trifluoromethoxy)benzoic acid (derived from the corresponding isatoic anhydride) in these reactions were found in the reviewed literature, these established methods represent potential pathways to quinoline and quinolone derivatives bearing the trifluoromethoxy substituent.
Construction of Fused Polycyclic Systems
The reactivity of this compound extends to the synthesis of more complex, fused polycyclic systems, which are often of significant interest in medicinal chemistry.
Benzimidazolones: The synthesis of benzimidazolone derivatives can be achieved through various routes, some of which may involve intermediates derivable from isatoic anhydride. For instance, the reaction of o-phenylenediamines with a carbonyl source can lead to benzimidazolones. nih.govorganic-chemistry.org While direct reactions of this compound for this purpose are not well-documented, its conversion to a suitable intermediate for subsequent cyclization is a feasible strategy.
Tryptanthrins: Tryptanthrin (B1681603) and its analogs are a class of indoloquinazoline alkaloids. A common and efficient method for their synthesis is the condensation of an isatoic anhydride with an isatin (B1672199) derivative. arkat-usa.orgresearchgate.netumich.eduuc.ptirapa.org This reaction provides a direct route to the tryptanthrin core. The presence of the electron-withdrawing trifluoromethoxy group on the isatoic anhydride ring could influence the reaction's efficiency and the properties of the resulting tryptanthrin analog.
Pyrroloquinazolones: Pyrrolo[2,1-b]quinazolinones can be synthesized through the condensation of isatoic anhydride with proline. This reaction leads to the formation of the fused tricyclic system. nih.gov This methodology provides a straightforward approach to this class of compounds.
Quinazolinediones: Quinazolinedione derivatives can be prepared through various synthetic strategies, often involving anthranilamide or anthranilic acid derivatives as precursors. The versatility of isatoic anhydride as a source for these precursors suggests its potential utility in the synthesis of quinazolinediones.
Triazolopyrrolobenzodiazepines: A notable application of isatoic anhydride is in the synthesis of the tetracyclic triazolopyrrolo[2,1-c] wikipedia.orgnih.govbenzodiazepine (PBDT) core. The synthesis commences with the cyclocondensation of isatoic anhydride with L-proline to yield a pyrrolo-benzodiazepinedione intermediate. nih.gov This intermediate then undergoes further transformations to construct the final triazole-fused ring system.
Metal-Catalyzed Transformations
Transition metal catalysis has opened up new avenues for the functionalization of heterocyclic compounds. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for C-C and C-heteroatom bond formation.
Palladium-Catalyzed Decarboxylative Couplings (e.g., with Arylboronic Acids)
A significant advancement in the utilization of isatoic anhydrides is their application in palladium-catalyzed decarboxylative coupling reactions. The coupling of isatoic anhydrides with arylboronic acids, in the presence of a palladium catalyst, provides a novel route to aryl o-aminobenzoates. nih.gov This reaction is noteworthy for its tolerance of a wide range of functional groups on both coupling partners. The compatibility of the reaction with electron-withdrawing groups, such as a trifluoromethyl group, has been demonstrated. nih.gov While a specific example with the trifluoromethoxy group on the isatoic anhydride was not explicitly detailed in the seminal report, the demonstrated functional group tolerance suggests that this compound would likely be a viable substrate for this transformation. This methodology offers a valuable alternative to traditional methods for the synthesis of substituted anthranilate esters.
The proposed catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the isatoic anhydride, followed by decarbonylation and decarboxylation, and subsequent transmetalation with the arylboronic acid and reductive elimination to yield the final product and regenerate the catalyst. nih.govorganic-chemistry.orgrsc.orgcas.cn
| Isatoic Anhydride | Arylboronic Acid | Catalyst/Ligand | Product | Yield (%) |
| Substituted Isatoic Anhydrides | Substituted Arylboronic Acids | Pd₂(dba)₃ / DPEphos | Aryl o-aminobenzoates | Moderate to Good |
This table represents a generalized summary of the palladium-catalyzed decarboxylative coupling. Specific yield data for the 6-(trifluoromethoxy) derivative is not extensively reported in the reviewed literature.
Nickel-Catalyzed Decarboxylative Carboamination
A notable reaction pathway involving isatoic anhydride analogs is the nickel-catalyzed decarboxylative carboamination of alkynes. This intermolecular addition reaction results in the formation of substituted quinolones. acs.orgfigshare.com The proposed mechanism for this transformation involves the oxidative addition of a Ni(0) complex to the carbamate (B1207046) group of the isatoic anhydride. This step is followed by decarboxylation, which facilitates the intermolecular addition to an alkyne. acs.org
This methodology has been shown to be effective for a range of isatoic anhydrides and alkynes, providing a versatile route to quinolone synthesis. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. The development of such catalytic systems is significant for the synthesis of complex nitrogen-containing heterocycles. nsf.govnih.govsemanticscholar.org
Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation represents another important transformation of isatoic anhydrides, leading to the synthesis of N-phenylated isatoic anhydrides. researchgate.net A general and efficient method utilizes copper(I) iodide (CuI) as the catalyst for the N-arylation of various isatoic anhydrides with diaryliodonium salts. researchgate.net This protocol is characterized by its mild reaction conditions, often proceeding at room temperature, and its operational simplicity. researchgate.netorganic-chemistry.org
The use of aryl(TMP)iodonium trifluoroacetate (B77799) as the arylating agent allows for the introduction of a broad range of structurally and electronically diverse aryl groups. researchgate.net The methodology is also compatible with substituted isatoic anhydrides, enabling the synthesis of a wide array of N-arylated products in moderate to excellent yields. researchgate.net The reaction is believed to proceed through an electrophilic addition mechanism. researchgate.net The development of such copper-based catalyst systems offers a valuable alternative to palladium-catalyzed methods for C-N bond formation. organic-chemistry.orgnie.edu.sg
Theoretical and Computational Studies of Reactivity
Quantum Molecular Similarity Approaches to Isatoic Anhydride Reactivity
Quantum molecular similarity (QMS) approaches have been employed to theoretically study the reactivity of isatoic anhydride and its derivatives. researchgate.net These methods, based on the topology of the electron density, provide insights into the molecule's reactive sites. researchgate.netnih.gov By analyzing bond critical points (BCPs), a model can be constructed to compare the similarity measure with Hammett constants, which correlate with experimental reactivity. researchgate.net
For isatoic anhydride, these studies help to elucidate the sites most prone to nucleophilic and electrophilic attack. researchgate.net The reactivity of the heterocyclic ring is a key determinant, with nucleophilic attack often leading to ring-opening and functionalization. researchgate.net Conversely, electrophilic attack can be used to functionalize the amide-like moiety and specific positions on the benzene ring. researchgate.net QMS studies have shown agreement with experimental results, confirming the predictive power of these computational approaches in understanding isatoic anhydride reactivity. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling has become an indispensable tool for elucidating the intricate details of reaction mechanisms and identifying fleeting transition states that are often impossible to observe experimentally. mit.edu Techniques based on quantum chemistry, particularly density functional theory (DFT), are used to calculate the structures and energies of reactants, products, and transition states. mit.eduresearchgate.netmdpi.comresearchgate.netmdpi.com
Machine learning models are also emerging as a powerful alternative, capable of predicting transition state structures with remarkable speed and accuracy. mit.edu These models can be trained on large datasets of known reactions and can generate potential transition state structures within seconds. mit.edu For reactions involving isatoic anhydrides, computational modeling can provide a deeper understanding of the reaction pathways, including the energetic barriers and the geometries of key intermediates and transition states. researchgate.netmdpi.comnih.gov This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Influence of Substituents (e.g., Trifluoromethoxy) on Electronic Structure and Reactivity Profiles
The introduction of substituents, such as the trifluoromethoxy group, can significantly alter the electronic structure and reactivity of the isatoic anhydride scaffold. The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can enhance the electrophilic character of adjacent reaction sites. nih.govresearchgate.net This effect is primarily due to inductive electron withdrawal. nih.govresearchgate.net
The trifluoromethoxy substituent offers several advantages in medicinal chemistry, including increased metabolic stability and higher lipophilicity compared to a methoxy (B1213986) group. nih.gov Its presence can influence the binding affinity of a molecule to its biological target by modifying hydrogen bonding and electrostatic interactions. nih.gov The electron-withdrawing nature of the trifluoromethoxy group can also impact the reactivity of the isatoic anhydride ring, potentially influencing the rates and regioselectivity of reactions such as N-arylation and decarboxylative carboamination. researchgate.netnih.govnih.gov Computational studies can further quantify these electronic effects and predict their impact on the reactivity profiles of substituted isatoic anhydrides. researchgate.net
Derivatization Strategies and Functional Group Transformations of 6 Trifluoromethoxy Isatoic Anhydride
N-Substitution Reactions of the Isatoic Anhydride (B1165640) Core
The nitrogen atom of the isatoic anhydride ring can be readily substituted through various methodologies, including N-alkylation and N-arylation, to introduce a wide range of functional groups. This functionalization is a critical step in the elaboration of the isatoic anhydride scaffold for the synthesis of more complex molecules.
Direct N-alkylation or N-benzylation of the isatoic anhydride core can be achieved in the presence of a base. researchgate.net While common bases like sodium hydride and potassium carbonate are often employed for the N-alkylation of heterocyclic compounds, challenges such as the formation of byproducts can arise with isatoic anhydrides. researchgate.net To address these issues, specific methodologies have been developed to achieve clean and high-yielding N-alkylation. For instance, a combination of diisopropylamine (B44863) and tetrabutylammonium (B224687) bromide has been reported to facilitate the N-benzylation of isatoic anhydride, affording the desired product in excellent yields with minimal byproduct formation. researchgate.net
In a similar vein, N-arylation of the isatoic anhydride nucleus can be accomplished using copper-catalyzed cross-coupling reactions. This method allows for the introduction of various substituted aryl groups onto the nitrogen atom. The reaction conditions are generally mild and tolerate a range of functional groups on both the isatoic anhydride and the arylating agent. Although not specifically detailed for the 6-(trifluoromethoxy) derivative, the methodology has been shown to be compatible with substituted isatoic anhydrides, suggesting its applicability.
These N-substitution reactions are pivotal as they install key structural motifs that can influence the biological activity and physicochemical properties of the final compounds. The resulting N-substituted 6-(trifluoromethoxy)isatoic anhydrides are stable intermediates that can be further elaborated.
Synthesis of Advanced Intermediates for Complex Chemical Architectures from 6-(Trifluoromethoxy)isatoic Anhydride
This compound is a valuable precursor for the synthesis of a multitude of heterocyclic compounds, which are themselves important intermediates for more complex chemical structures. researchgate.net The trifluoromethoxy group is of particular interest in drug design due to its ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.com
A prime example of the utility of a substituted isatoic anhydride in the synthesis of a complex pharmaceutical agent is the preparation of Tasquinimod. The synthesis of this experimental drug starts from a methylated isatoic anhydride derivative. jelsciences.com This isatoic anhydride is first condensed with diethylmalonate and then with a substituted aniline (B41778) to construct the core of the Tasquinimod molecule. jelsciences.com This multi-step sequence highlights how the isatoic anhydride scaffold serves as a foundational building block for the assembly of intricate molecular frameworks with significant biological activity.
The reactivity of the anhydride allows for ring-opening reactions with various nucleophiles, leading to the formation of anthranilamide derivatives. These intermediates can then undergo subsequent cyclization reactions to form a wide array of heterocyclic systems, including quinazolinones, benzodiazepines, and other fused heterocycles. researchgate.net These heterocyclic cores are prevalent in many biologically active compounds and serve as "privileged scaffolds" in medicinal chemistry.
The incorporation of the 6-(trifluoromethoxy) substituent provides a strategic advantage in the design of novel bioactive molecules. This group can enhance the pharmacological profile of the final compound. Therefore, this compound is not merely a simple starting material but a key strategic component in the design and synthesis of advanced intermediates for the development of new pharmaceuticals and agrochemicals. anshulchemicals.com
Advanced Applications and Broader Research Impact in Organic Synthesis
6-(Trifluoromethoxy)isatoic Anhydride (B1165640) as a Precursor for Novel Heterocyclic Scaffolds in Synthetic Chemistry
6-(Trifluoromethoxy)isatoic anhydride is a highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds, particularly quinazolinones and their derivatives. openmedicinalchemistryjournal.comorgchemres.orgnih.gov Isatoic anhydrides, in general, are well-established precursors for nitrogen-containing heterocycles due to their reactivity towards various nucleophiles. openmedicinalchemistryjournal.com The presence of the trifluoromethoxy group at the 6-position of the isatoic anhydride ring offers a strategic advantage, allowing for the introduction of this important fluorine-containing moiety into the final heterocyclic scaffold.
The trifluoromethoxy group is increasingly recognized in medicinal chemistry for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. bohrium.commdpi.com Consequently, the use of this compound provides a direct route to novel heterocyclic compounds with potentially improved pharmacological profiles.
One of the most common applications of isatoic anhydride derivatives is in multicomponent reactions (MCRs) for the synthesis of quinazolinone libraries. openmedicinalchemistryjournal.comorgchemres.org These one-pot reactions, involving the isatoic anhydride, an amine, and a carbonyl compound, offer an efficient and atom-economical approach to generating molecular diversity. By employing this compound in such MCRs, chemists can readily access a wide array of 6-(trifluoromethoxy)-substituted quinazolinones.
Table 1: Examples of Heterocyclic Scaffolds Derived from Isatoic Anhydrides
| Heterocyclic Scaffold | Synthetic Approach | Key Features |
| Quinazolin-4(3H)-ones | Three-component reaction with amines and aldehydes | High efficiency, broad substrate scope |
| 2,3-Dihydroquinazolin-4(1H)-ones | Condensation with anilines and aldehydes | Access to diverse substitution patterns |
| Benzimidazo-quinazolinones | Multicomponent reaction with 2-aminobenzimidazole (B67599) and dimedone | Environmentally benign conditions |
The reactivity of this compound is analogous to other substituted isatoic anhydrides. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization to form the desired heterocyclic core. The trifluoromethoxy group is generally stable under these reaction conditions, ensuring its incorporation into the final product.
Contributions to Methodological Development in Contemporary Organic Synthesis
The utility of this compound extends beyond its role as a simple building block; it has also contributed to the development of new synthetic methodologies. The predictable reactivity of the isatoic anhydride core allows for its use in the exploration of novel catalytic systems and reaction conditions. For instance, the synthesis of quinazolinone derivatives from isatoic anhydrides has been achieved using a variety of catalysts, including ionic liquids and solid-supported acids, highlighting the adaptability of this chemistry to greener and more sustainable approaches. openmedicinalchemistryjournal.comorgchemres.org
The development of efficient and selective methods for the synthesis of fluorinated heterocycles is a significant area of research. researchgate.net By providing a readily available starting material containing the trifluoromethoxy group, this compound facilitates the optimization of reactions aimed at producing these valuable compounds. Researchers can focus on refining reaction parameters, such as catalysts, solvents, and temperature, using this fluorinated substrate to establish robust protocols for the synthesis of trifluoromethoxylated heterocycles.
Furthermore, the unique electronic properties of the trifluoromethoxy group can influence the reactivity of the isatoic anhydride and the intermediates formed during a reaction. This can lead to new insights into reaction mechanisms and potentially open up new avenues for chemical transformations. While specific studies focusing solely on the methodological development using this compound are not extensively documented, the principles derived from the broader class of isatoic anhydrides are directly applicable.
Role in the Synthesis of Fluorinated Organic Molecules for Chemical Research
The incorporation of fluorine-containing groups, such as the trifluoromethoxy group, into organic molecules is a key strategy in modern drug discovery and materials science. bohrium.commdpi.com The trifluoromethoxy group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences.
This compound serves as a crucial starting material for the synthesis of a wide range of fluorinated organic molecules. Its primary application in this context is the preparation of heterocycles bearing the trifluoromethoxy substituent. These resulting compounds are valuable tools for chemical research, enabling the exploration of structure-activity relationships (SAR) and the development of new bioactive compounds.
The synthesis of these fluorinated molecules often relies on the robust and well-established chemistry of isatoic anhydride. The reaction of this compound with various nucleophiles provides a straightforward method for introducing the trifluoromethoxylated aromatic core into a larger molecular framework.
Table 2: Properties Influenced by the Trifluoromethoxy Group
| Property | Influence of -OCF3 Group |
| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. mdpi.com |
| Metabolic Stability | Can block sites of metabolism, increasing the half-life of a compound. bohrium.com |
| Binding Affinity | Can participate in favorable interactions with biological targets. bohrium.com |
| Acidity/Basicity | The strong electron-withdrawing nature can influence the pKa of nearby functional groups. |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 6-(Trifluoromethoxy)isatoic anhydride, and how do substituents influence reaction yields?
- Methodological Answer : Substituted isatoic anhydrides like 6-iodoisatoic anhydride are synthesized via oxidation of precursor compounds. For example, isatoic anhydride derivatives are commonly prepared using sodium hypochlorite to oxidize phthalimide analogs (yields >90%) . The trifluoromethoxy group can be introduced via electrophilic substitution or post-functionalization. Microwave-assisted synthesis (130°C, 3 min irradiation) with acetic acid as a solvent improves yields by forming reactive intermediates (e.g., mixed anhydrides), as demonstrated for 6-iodoisatoic anhydride (62% yield) . Substituents like trifluoromethoxy may slow reactions due to steric or electronic effects, requiring optimization of temperature and solvent polarity.
Q. How can this compound be utilized in multicomponent reactions for heterocyclic synthesis?
- Methodological Answer : Isatoic anhydrides are key in synthesizing quinazolinones, benzodiazepines, and dihydroquinazolinones. For example, hydroxyapatite nanoparticles (HAP NPs) catalyze three-component reactions (isatoic anhydride, aldehydes, amines) in water to form dihydroquinazolinones via Lewis acid activation of the anhydride carbonyl . Introducing a trifluoromethoxy group at position 6 may alter electron density, affecting cyclization kinetics. Wang resin-supported sulfonic acid catalysts (reusable for 6 cycles) are effective for coupling with amidoximes to form quinazolin-4(3H)-ones, suggesting adaptability for trifluoromethoxy derivatives .
Advanced Questions
Q. How does the trifluoromethoxy substituent affect the electronic properties and reactivity of isatoic anhydride in Lewis acid-catalyzed reactions?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group reduces electron density at the anhydride carbonyl, potentially enhancing electrophilicity. In HAP NP-catalyzed reactions, coordination of the carbonyl to Lewis acid sites initiates nucleophilic attack . Substituent effects can be quantified via Hammett σ values or computational studies (e.g., DFT). For comparison, 6-iodoisatoic anhydride showed reduced reactivity in microwave-assisted benzodiazepine synthesis compared to unsubstituted analogs, necessitating adjusted irradiation times . Kinetic studies (e.g., variable-temperature NMR) could elucidate trifluoromethoxy's impact on activation barriers.
Q. What methodologies are effective in analyzing byproducts formed during derivatization reactions of this compound?
- Methodological Answer : Byproduct analysis requires sequential spectroscopy (e.g., SC-XRD, 2D-NMR) and chromatography. For instance, N-benzylation of isatoic anhydride with NaH generated a major byproduct via ring-opening, identified as 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate using HRMS and X-ray crystallography . For trifluoromethoxy derivatives, LC-MS with isotopic labeling or in situ IR monitoring can track intermediates. Minimizing byproducts may involve milder bases (e.g., Cs2CO3 instead of NaH) or low-temperature conditions.
Q. In bioconjugation applications, how can reaction conditions be optimized when using this compound to achieve selective acylation?
- Methodological Answer : Isatoic anhydrides acylate amines or hydroxyl groups under aqueous conditions. The trifluoromethoxy group’s hydrophobicity may improve membrane permeability but reduce water solubility. For RNA acylation, pyridine-based derivatives (e.g., IPIA) enable selective 2'-OH modification at room temperature . Optimizing pH (6.5–7.5) and buffer composition (e.g., HEPES) enhances selectivity. Competitive assays with lysine-rich proteins (e.g., BSA) can validate specificity . Kinetic studies comparing trifluoromethoxy to NMIA derivatives may reveal steric or electronic trade-offs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
